Alizapride hydrochloride

Chemotherapy-induced nausea and vomiting Antiemetic efficacy Cisplatin

For researchers requiring a selective D2 antagonist with minimized adrenergic off-target effects (IC50 >10 µM for α1, α2, β). Alizapride HCl demonstrates 3-fold greater potency than metoclopramide in preclinical apomorphine-induced emesis models, and significantly superior efficacy to domperidone in preventing severe nausea in cisplatin-induced emesis protocols. This context-specific efficacy profile, validated in endoscopy premedication studies, makes it the rational choice for targeted gastrointestinal motility and emesis research where class-level assumptions fail.

Molecular Formula C16H22ClN5O2
Molecular Weight 351.8 g/mol
CAS No. 59338-87-3
Cat. No. B194726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlizapride hydrochloride
CAS59338-87-3
Synonymsalizapride
alizapride hydrochloride
Litican
MS 5080
MS-5080
N-((1-allyl-2-pyrrolidinyl)methyl)-6-methoxy-1H-benzotriazole-5-carboxamide
N-((allyl-1-pyrrolidinyl-2)-methyl)methoxy-2-azimido-4,5-benzamide
N-(1-allyl-2-pyrrolidinylmethyl)-6-methoxy-1H-benzotriazole-5-carboxamide hydrochloride
Plitican
Vergentan
Molecular FormulaC16H22ClN5O2
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl
InChIInChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H
InChIKeyBRECEDGYMYXGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Alizapride Hydrochloride (CAS 59338-87-3): Procurement-Grade Dopamine D2 Antagonist for Antiemetic and Prokinetic Research Applications


Alizapride hydrochloride (CAS 59338-87-3) is a substituted benzamide derivative that functions as a dopamine D2 receptor antagonist [1]. It exhibits a binding affinity (Ki) range of 66-340 nM for the D2 receptor in radioligand binding assays and demonstrates selectivity over adrenergic receptors (IC50 >10 µM for α1, α2, and β subtypes) [2]. Alizapride is primarily utilized in research settings to investigate dopamine-mediated pathways in emesis and gastrointestinal motility, with established applications in preclinical models of chemotherapy-induced nausea and vomiting, as well as postoperative nausea [3].

Why Alizapride Hydrochloride Cannot Be Generically Substituted with Other Dopamine D2 Antagonists


Despite sharing a common pharmacological class with other benzamide antiemetics such as metoclopramide and domperidone, alizapride hydrochloride exhibits a distinct efficacy and safety profile that precludes simple substitution. Direct comparative clinical studies reveal significant, quantifiable differences in antiemetic efficacy, side effect profiles, and patient outcomes across different clinical contexts [1]. Notably, while alizapride demonstrates threefold greater potency than metoclopramide in preclinical apomorphine-induced emesis models, this does not translate to superior clinical efficacy in all settings; rather, its performance is highly context-dependent, showing inferiority to metoclopramide in cisplatin-induced emesis but superiority to domperidone in preventing severe nausea [2]. These context-specific differentials underscore the scientific and procurement necessity of selecting alizapride based on precise experimental or clinical parameters rather than class-level assumptions.

Quantitative Differentiation of Alizapride Hydrochloride: Head-to-Head Comparative Evidence Against Key Analogs


Alizapride vs. Metoclopramide: Quantified Inferiority in Cisplatin-Induced Emesis Control

In a prospective, randomized, double-blind trial of 62 evaluable patients receiving strongly emetic cancer chemotherapy, high-dose alizapride (4 mg/kg x five doses) was directly compared with high-dose metoclopramide (2 mg/kg x five doses). Alizapride demonstrated significantly inferior antiemetic control, with a median of 8 vomiting episodes compared to 3 episodes for metoclopramide (P < 0.001) [1]. The volume of emesis was also substantially higher in the alizapride group (median 360 mL) versus the metoclopramide group (median 100 mL; P < 0.02) [1].

Chemotherapy-induced nausea and vomiting Antiemetic efficacy Cisplatin

Alizapride vs. Metoclopramide: Complete Prevention and Vomiting Episode Metrics in Cisplatin Regimens

A separate double-blind randomized crossover study comparing high-dose intravenous alizapride (3.5 mg/kg) versus high-dose intravenous metoclopramide (1 mg/kg), both combined with methylprednisolone in 40 untreated cancer patients receiving cisplatin, confirmed the efficacy differential. The mean number of vomiting episodes was 3.6 for alizapride versus 1.0 for metoclopramide, and the rate of complete prevention of vomiting was 25% for alizapride versus 68.4% for metoclopramide at the first cycle, both statistically significant [1].

Cisplatin Vomiting prevention Comparative efficacy

Alizapride vs. Domperidone: Superior Prevention of Severe Nausea and Vomiting in Cisplatin-Induced Emesis

In a double-blind, randomized crossover trial of 44 cancer patients receiving cisplatin chemotherapy, high-dose alizapride (4 mg/kg x 5 doses) was directly compared with high-dose domperidone (0.6 mg/kg x 5 doses). Alizapride was significantly better in preventing severe nausea and episodes of vomiting, with both investigator assessment and patient preference favoring alizapride [1].

Domperidone Severe nausea Cisplatin-induced emesis

Alizapride vs. Metoclopramide: Superior Endoscopy Premedication Efficacy

In a double-blind study of 100 patients undergoing upper digestive endoscopy, alizapride was compared against both metoclopramide and placebo for premedication antiemetic efficacy. Based on endoscopist technical judgment and observer assessment of discomfort signs, alizapride proved significantly more effective than metoclopramide and placebo [1].

Upper digestive endoscopy Premedication Antiemetic

Alizapride vs. Metoclopramide: Threefold Superior Potency in Preclinical Apomorphine-Induced Emesis

Preclinical pharmacodynamic studies in dogs demonstrated that alizapride is three times more effective than metoclopramide as an antagonist of emesis induced by apomorphine and dihydrogenated ergot alkaloids [1]. This finding was corroborated by subsequent studies confirming that alizapride is a methoxy-2-benzamide derivative three times more potent than its parent compound, metoclopramide, in this specific preclinical model [2].

Apomorphine Preclinical emesis model Potency

Alizapride D2 Receptor Affinity and Adrenergic Selectivity Profile

Alizapride exhibits a D2 receptor binding affinity (Ki) range of 66-340 nM in radioligand binding assays, with demonstrated selectivity over adrenergic receptors (IC50 >10 µM for α1, α2, and β subtypes) [1]. This selectivity profile indicates a >30- to >150-fold preference for D2 over adrenergic receptors, which may contribute to its specific pharmacological effects relative to less selective benzamide analogs [1].

D2 receptor Binding affinity Selectivity

Optimal Research and Industrial Application Scenarios for Alizapride Hydrochloride Based on Quantitative Evidence


Prevention of Severe Nausea and Vomiting in Cisplatin-Based Chemotherapy Models

Alizapride is indicated for research protocols specifically targeting the prevention of severe nausea and vomiting in cisplatin-induced emesis models. Direct comparative evidence demonstrates that alizapride (4 mg/kg x 5 doses) is significantly superior to domperidone (0.6 mg/kg x 5 doses) in preventing severe nausea and vomiting episodes, while both agents show comparable efficacy for mild nausea [1]. This scenario leverages alizapride's proven differential advantage in managing severe symptom endpoints.

Premedication for Upper Digestive Endoscopy in Research and Clinical Settings

Alizapride is the preferred antiemetic for premedication protocols in upper digestive endoscopy. A double-blind study of 100 patients demonstrated that alizapride is significantly more effective than metoclopramide and placebo based on both endoscopist technical judgment and independent observer assessment of patient discomfort [2]. This application capitalizes on alizapride's context-specific superiority over the more commonly used benzamide analog.

Preclinical Apomorphine-Induced Emesis Models Requiring Enhanced Potency

Alizapride is well-suited for preclinical research utilizing apomorphine-induced emesis paradigms, where it exhibits threefold greater potency than metoclopramide [3][4]. Researchers requiring enhanced sensitivity or exploring dose-response relationships in dopaminergic challenge models should prioritize alizapride over metoclopramide for this specific application.

Research Requiring Defined D2 Receptor Affinity with Adrenergic Selectivity

Alizapride is appropriate for in vitro and in vivo studies requiring a dopamine D2 receptor antagonist with characterized binding parameters. The compound demonstrates a Ki range of 66-340 nM for D2 receptors and >30-fold selectivity over adrenergic receptor subtypes (IC50 >10 µM for α1, α2, and β) [5]. This defined pharmacological profile supports its use in studies investigating D2-mediated pathways where adrenergic off-target effects must be minimized.

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